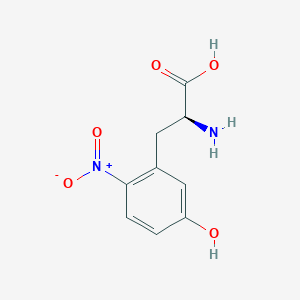

3-Hydroxy-6-nitro-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

62137-30-8 |

|---|---|

Formule moléculaire |

C9H10N2O5 |

Poids moléculaire |

226.19 g/mol |

Nom IUPAC |

(2S)-2-amino-3-(5-hydroxy-2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H10N2O5/c10-7(9(13)14)4-5-3-6(12)1-2-8(5)11(15)16/h1-3,7,12H,4,10H2,(H,13,14)/t7-/m0/s1 |

Clé InChI |

CPZRSVCJGXCDOA-ZETCQYMHSA-N |

SMILES isomérique |

C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=C(C=C1O)CC(C(=O)O)N)[N+](=O)[O-] |

Origine du produit |

United States |

Contextualization of L Phenylalanine Derivatives in Chemical Biology and Organic Synthesis Research

Modified aromatic amino acids, particularly derivatives of L-phenylalanine, are powerful tools in the fields of chemical biology and organic synthesis. researchgate.net In chemical biology, these unnatural amino acids are incorporated into peptides and proteins to investigate their structure, dynamics, and interactions. researchgate.net For example, introducing derivatives with specific functionalities can help modulate the activity of proteins in living cells. researchgate.net One such derivative, 4-Azido-L-phenylalanine, is used for bioconjugation, a process that links molecules to study biological processes. wikipedia.org

In the realm of organic synthesis, L-phenylalanine derivatives serve as crucial building blocks. researchgate.net Their inherent chirality is leveraged in asymmetric synthesis to create complex, biologically active molecules and drug candidates with high stereochemical purity. nih.gov The functionalization of the aromatic ring of phenylalanine allows for the creation of a diverse range of compounds with tailored properties. acs.org

Significance of Aromatic Ring Functionalization Hydroxylation and Nitration in Amino Acid Structure Function Studies

Hydroxylation involves the addition of a hydroxyl (-OH) group to the aromatic ring. fiveable.me This modification can introduce new hydrogen bonding capabilities and increase the polarity of the side chain. A well-known example is the biological conversion of L-phenylalanine to L-tyrosine, a hydroxylated derivative that is a precursor to important neurotransmitters. wikipedia.org The introduction of a hydroxyl group can significantly impact a protein's folding and stability. Hydroxylated amino acids are valuable in the chemical and pharmaceutical industries due to their potential antiviral, antifungal, antibacterial, and anticancer properties. mdpi.com

Nitration is the addition of a nitro (-NO₂) group to the aromatic ring, a process that can have significant functional consequences. libretexts.orgmasterorganicchemistry.com The nitro group is strongly electron-withdrawing and can alter the electronic properties of the aromatic ring, potentially affecting interactions within a protein. nih.gov The nitration of tyrosine residues to form 3-nitrotyrosine (B3424624) is recognized as a marker of "nitroxidative stress" in cells and can lead to changes in protein structure and function. nih.gov Synthetically created nitro-phenylalanine derivatives are important intermediates in the synthesis of various medicines. researchgate.net

Stereochemical Considerations of 3 Hydroxy 6 Nitro L Phenylalanine

Chemical Synthesis Approaches

The chemical synthesis of this compound is a complex undertaking that requires careful control over regioselectivity and stereoselectivity to achieve the desired isomer with high purity. The presence of multiple functional groups—the amino acid moiety, the hydroxyl group, and the nitro group—necessitates a strategic, multi-step approach.

Multi-Step Organic Synthesis from Precursors

A plausible and commonly employed strategy for the synthesis of complex substituted aromatic compounds like this compound involves a multi-step sequence starting from a readily available precursor. A logical starting material is L-phenylalanine itself, which provides the core amino acid structure with the correct stereochemistry. The synthesis would then involve the sequential introduction of the hydroxyl and nitro groups onto the phenyl ring.

The introduction of a hydroxyl group at the 3-position (meta to the alanine (B10760859) side chain) can be challenging. A common route to achieve such functionalization is through electrophilic aromatic substitution, but this typically leads to ortho- and para-substituted products. Therefore, more advanced strategies such as directed ortho-metalation followed by reaction with an electrophilic oxygen source, or a multi-step sequence involving Sandmeyer-type reactions on a pre-functionalized ring, might be necessary.

Once the 3-hydroxy-L-phenylalanine (m-tyrosine) is obtained, the subsequent nitration step is critical. The nitration of phenols is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid. The hydroxyl group is an activating, ortho-, para-director. Therefore, nitration of 3-hydroxy-L-phenylalanine would be expected to yield a mixture of isomers, with the nitro group at the 2-, 4-, or 6-position. The desired 6-nitro isomer would need to be separated from the other products, often a challenging task requiring chromatographic techniques.

An alternative precursor could be L-tyrosine (4-hydroxy-L-phenylalanine). However, direct nitration of L-tyrosine predominantly yields 3-nitro-L-tyrosine, as the hydroxyl group directs the incoming nitro group to the ortho position. nih.govnih.govresearchgate.net Achieving the 6-nitro substitution pattern from L-tyrosine would require a more complex synthetic strategy, possibly involving blocking and directing groups.

A hypothetical multi-step synthesis starting from L-phenylalanine could be envisioned as follows:

Protection: The amino and carboxyl groups of L-phenylalanine are protected to prevent side reactions in subsequent steps. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification for the carboxylic acid.

Directed Hydroxylation: A directing group is installed on the aromatic ring to facilitate hydroxylation at the 3-position.

Nitration: The protected 3-hydroxy-L-phenylalanine derivative is then nitrated. The reaction conditions would need to be carefully optimized to maximize the yield of the desired 6-nitro isomer.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Each of these steps would require careful optimization and purification of the intermediates.

Regioselective and Stereoselective Functionalization Strategies

The key challenges in the synthesis of this compound are achieving the correct regiochemistry of the substituents on the phenyl ring while preserving the L-stereochemistry of the amino acid.

Regioselectivity: The directing effects of the substituents on the aromatic ring are paramount. The alkyl side chain of phenylalanine is a weak ortho-, para-director, while the hydroxyl group is a strong ortho-, para-director. In the case of nitrating 3-hydroxy-L-phenylalanine, the hydroxyl group's directing effect will dominate, leading to a mixture of nitro isomers. Achieving high regioselectivity for the 6-position might involve the use of bulky protecting groups on the hydroxyl or amino acid moiety to sterically hinder reaction at the other positions.

Stereoselectivity: Maintaining the L-configuration of the chiral center is crucial. Many of the reactions involved in the synthesis, such as nitration, are performed under harsh acidic conditions which can lead to racemization. To circumvent this, the synthesis is often carried out with the amino and carboxyl groups protected. The choice of protecting groups and the conditions for their removal are critical to avoid compromising the stereochemical integrity of the final product. For instance, the use of mild coupling agents and reaction conditions during the protection and deprotection steps is essential. mdpi.com

Development of Green Chemistry Principles in Synthesis

Traditional nitration methods using concentrated nitric and sulfuric acids are effective but generate significant amounts of acidic waste and are hazardous to handle. In recent years, there has been a considerable effort to develop "greener" nitration methodologies for phenolic compounds. nih.govresearchgate.netnih.govnih.govacs.org These methods aim to replace harsh reagents with more environmentally benign alternatives and to improve reaction efficiency.

Some of the green chemistry approaches applicable to the nitration step in the synthesis of this compound include:

Solid Acid Catalysts: Using solid acid catalysts like zeolites or clays (B1170129) can replace liquid acids, simplifying workup and allowing for catalyst recycling.

Alternative Nitrating Agents: Reagents such as metal nitrates (e.g., calcium nitrate (B79036), copper nitrate) in the presence of a milder acid like acetic acid can be used as effective nitrating agents. nih.govacs.org Bismuth subnitrate has also been explored for the mononitration of phenolic compounds. nih.gov

Solvent-Free or Greener Solvents: Conducting reactions in the absence of a solvent or in more environmentally friendly solvents like ionic liquids or supercritical fluids can reduce volatile organic compound (VOC) emissions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under milder conditions than conventional heating. nih.govacs.org

The adoption of these green chemistry principles can lead to a more sustainable and safer synthesis of this compound.

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis and chemoenzymatic approaches offer promising alternatives to traditional chemical synthesis, often providing high selectivity under mild, environmentally friendly conditions. These methods utilize enzymes or whole-cell systems to carry out specific chemical transformations.

Enzyme-Catalyzed Derivatization of L-Phenylalanine

The direct enzymatic derivatization of L-phenylalanine to introduce both a hydroxyl and a nitro group at the desired positions is a significant challenge. However, enzymes with the potential to catalyze these individual steps exist and could be used in a multi-step enzymatic or chemoenzymatic process.

Hydroxylation: Phenylalanine hydroxylase (PAH) is an enzyme that naturally catalyzes the hydroxylation of L-phenylalanine to produce L-tyrosine. wikipedia.org Through protein engineering, the substrate specificity and regioselectivity of PAHs could potentially be altered to favor the production of 3-hydroxy-L-phenylalanine. nih.gov

Nitration: While less common than hydroxylation, enzymatic nitration has been observed. Some peroxidases and P450 enzymes have been shown to catalyze the nitration of aromatic compounds. acs.org For instance, engineered P450 enzymes have demonstrated the ability to nitrate tryptophan. researchgate.net It is conceivable that these or other nitrating enzymes could be engineered to act on 3-hydroxy-L-phenylalanine to produce the desired 6-nitro product.

A chemoenzymatic approach could involve the enzymatic synthesis of 3-hydroxy-L-phenylalanine followed by a chemical nitration step, potentially using greener nitrating agents as described in section 2.1.3.

Engineered Biosynthetic Pathways for Non-Canonical Amino Acids

A more ambitious and potentially highly efficient approach is the development of engineered biosynthetic pathways in microorganisms like E. coli for the de novo synthesis of this compound. This would involve introducing and optimizing a set of heterologous and/or engineered enzymes to create a novel metabolic pathway.

This strategy would likely involve a combination of the following:

Enhancing Precursor Supply: Engineering the host organism to overproduce a key precursor, such as L-phenylalanine or chorismate.

Introducing Hydroxylating Activity: Incorporating an engineered phenylalanine hydroxylase with the desired regioselectivity for the 3-position.

Introducing Nitrating Activity: Introducing a nitrating enzyme, such as an engineered P450 monooxygenase or a peroxidase, that can act on the hydroxylated intermediate. The regioselectivity of this step would also be a critical target for protein engineering.

Pathway Optimization: Balancing the expression levels of the pathway enzymes to maximize flux towards the final product and minimize the accumulation of toxic intermediates.

Optimization of Biocatalytic Cascade Reactions

The synthesis of complex, non-canonical amino acids such as this compound via biocatalytic cascades represents a sophisticated approach that leverages the high selectivity and efficiency of enzymes. The optimization of these one-pot, multi-enzyme systems is critical to achieving high yields, purity, and economic viability. While direct optimization data for this compound is not extensively published, the principles can be effectively detailed by examining analogous cascades for structurally similar L-phenylalanine derivatives. biorxiv.orgnih.gov These optimizations typically focus on balancing the activities of sequential enzymes, managing substrate and intermediate concentrations, and maintaining optimal reaction conditions for the entire system.

A plausible and efficient biocatalytic cascade for producing substituted L-phenylalanine derivatives often involves a sequence of enzymes, such as an L-threonine transaldolase (L-TTA), a phenylserine (B13813050) dehydratase, and an aminotransferase. researchgate.net The optimization of such a cascade requires a systematic approach to several key parameters.

Enzyme Ratio and Concentration: The relative concentrations of the enzymes in the cascade are paramount. In a multi-enzyme pathway, the specific activity of each biocatalyst must be balanced to prevent the accumulation of intermediates, which can cause feedback inhibition or unwanted side reactions. nih.govnih.gov For instance, in a system converting a substituted benzaldehyde, the initial aldol (B89426) addition-type reaction must be fed efficiently into the subsequent dehydration and transamination steps. Research on analogous systems for L-DOPA synthesis showed that an optimal ratio of the involved enzymes (e.g., aminotransferase, dehydrogenase) was crucial for maximizing yield. nih.gov A typical starting point for optimization is a 1:1:1 molar ratio, which is then adjusted based on the observed reaction kinetics and intermediate buildup.

pH and Buffer Composition: The pH of the reaction medium is a critical compromise, as different enzymes in the cascade may have different pH optima. nih.gov For a cascade involving a dehydratase and an aminotransferase, a compromise pH, often around 8.0, is chosen to ensure sufficient activity for both enzymes while minimizing potential side reactions or degradation of the substrate and product. nih.gov The choice of buffer, such as Tris-HCl or potassium phosphate, can also influence enzyme stability and activity, with Tris-HCl often being preferred to reduce the oxidation of sensitive phenolic substrates. nih.gov

Substrate and Co-substrate Concentrations: The concentration of the initial substrate (e.g., a substituted aldehyde) and co-substrates like L-threonine (for transaldolases) or an amine donor like L-glutamate (for aminotransferases) must be carefully optimized. biorxiv.org High substrate concentrations can lead to inhibition, while insufficient co-substrate can limit the reaction rate. In the synthesis of 4-formyl-L-phenylalanine, researchers optimized the concentrations of L-glutamate and L-threonine to maximize the final product yield. biorxiv.org

Co-factor Addition: Many enzymes in these cascades, particularly aminotransferases and dehydrogenases, require co-factors such as pyridoxal (B1214274) 5'-phosphate (PLP) and NAD+/NADH. nih.govwikipedia.org PLP is essential for the catalytic activity of most aminotransferases. researchgate.net In cascades that involve redox steps, a co-factor regeneration system is often incorporated. This can be achieved by adding a third enzyme, like glutamate (B1630785) dehydrogenase, which recycles the co-factor (e.g., NADH from NAD+), making the process more cost-effective and self-sufficient. nih.gov

Temperature and Reaction Time: The optimal temperature is determined by balancing enzyme activity and stability. A common temperature for these biocatalytic reactions is around 30-37°C. biorxiv.orgnih.gov Reaction progress is monitored over time to determine the point of maximum yield before potential product degradation or enzyme inactivation becomes significant. A reaction producing 4-formyl-L-phenylalanine showed a 43% yield in just 2 hours, reaching a final yield of 64% after 18 hours. biorxiv.org

The following interactive table summarizes key optimization parameters from a representative biocatalytic cascade for the synthesis of a substituted L-phenylalanine derivative, which provides a model for the synthesis of this compound.

Table 1: Optimization of a Biocatalytic Cascade for Substituted L-Phenylalanine Synthesis

| Parameter | Condition Tested | Optimal Value/Range | Outcome/Rationale | Reference |

| Enzyme Ratio | Varied molar ratios of cascade enzymes | 3:2:1 (EcTyrB:LfD2-HDH:CdgluD) | Balanced pathway flux, preventing intermediate accumulation and maximizing final product yield. | nih.gov |

| pH | 6.0 - 10.0 | 7.0 - 8.0 | Compromise pH to ensure adequate activity of all enzymes in the cascade and reduce substrate oxidation. | nih.govnih.gov |

| Temperature | 25°C - 45°C | 35°C - 37°C | Maximized initial reaction rates while maintaining long-term enzyme stability. | nih.govnih.gov |

| Amine Donor | L-Glutamate, L-Aspartate | L-Glutamate (25-100 mM) | Found to be the most efficient amine donor for the specific aminotransferase used in the cascade. | biorxiv.org |

| Co-substrate | L-Threonine (100-200 mM) | 150 mM | Optimized to drive the initial aldol reaction without causing substrate inhibition. | biorxiv.org |

| Co-factor | NAD+, PLP | 1 mM NAD+, 0.4 mM PLP | Sufficient concentration for catalytic activity; NAD+ was regenerated in situ by a dehydrogenase. | biorxiv.orgnih.gov |

| Substrate Conc. | 10 mM - 100 mM | 20 mM - 40 mM | Higher concentrations (e.g., 100 mM) led to decreased yield, possibly due to enzyme inhibition by product or byproducts. | nih.gov |

Proposed Biosynthetic Pathways of this compound

The biosynthesis of this compound is not definitively established in the scientific literature. However, based on known biochemical transformations, a plausible pathway can be proposed. This pathway would likely begin with the common aromatic amino acid, L-phenylalanine, which is synthesized in plants and microorganisms via the shikimate pathway. wikipedia.org The formation of this compound from L-phenylalanine would then necessitate two key modifications to the aromatic ring: hydroxylation and nitration.

The order of these two steps—hydroxylation followed by nitration, or vice versa—is a critical question. It is conceivable that either reaction could occur first, or that the substrate specificity of the involved enzymes dictates a specific sequence. For instance, L-phenylalanine could first be hydroxylated at the 3-position to form 3-hydroxy-L-phenylalanine (m-tyrosine), which is then nitrated at the 6-position. nih.gov Alternatively, L-phenylalanine could be nitrated first to produce a nitro-phenylalanine intermediate, which is subsequently hydroxylated. The existence of various nitrophenylalanine derivatives suggests that such pathways are biochemically feasible. smolecule.com

A hypothetical biosynthetic pathway could also involve intermediates from the shikimate pathway, such as chorismate. Chorismate is a crucial branch-point metabolite that serves as a precursor for the synthesis of phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.govnih.gov It is possible that a modified branch of this pathway could lead to the formation of a hydroxylated and nitrated precursor that is then converted to this compound.

Enzymatic Systems Involved in Hydroxylation of Phenylalanine Ring

The introduction of a hydroxyl group onto the aromatic ring of phenylalanine is a well-characterized enzymatic process.

Characterization of Phenylalanine Hydroxylases (PheHs) and their Regiospecificity

Phenylalanine hydroxylases (PheHs) are a family of non-heme iron monooxygenases that catalyze the hydroxylation of L-phenylalanine. nih.govnih.gov In many organisms, the primary product of this reaction is L-tyrosine, where the hydroxyl group is added at the 4-position of the phenyl ring. nih.govwikipedia.org However, the formation of 3-hydroxy-L-phenylalanine indicates that enzymes with different regiospecificity must exist. mdpi.com

PheHs are part of a larger family of pterin-dependent aromatic amino acid hydroxylases, which also includes tyrosine hydroxylase (TyrH) and tryptophan hydroxylase (TrpH). nih.govnih.gov These enzymes share significant structural and sequence similarity, particularly within their catalytic domains. nih.gov The regiospecificity of these enzymes—that is, their ability to direct hydroxylation to a specific position on the aromatic ring—is a key aspect of their function. While the canonical reaction for PheH is 4-hydroxylation, the existence of enzymes capable of 3-hydroxylation has been reported. mdpi.com The structural features that determine this regiospecificity are a subject of ongoing research.

| Enzyme Family | Typical Substrate | Primary Product | Reference |

| Phenylalanine Hydroxylase (PheH) | L-Phenylalanine | L-Tyrosine (4-hydroxy-L-phenylalanine) | nih.gov |

| Tyrosine Hydroxylase (TyrH) | L-Tyrosine | Dihydroxyphenylalanine (DOPA) | nih.gov |

| Tryptophan Hydroxylase (TrpH) | L-Tryptophan | 5-Hydroxytryptophan | nih.gov |

Cofactor Requirements and Catalytic Mechanisms of Hydroxylation

The catalytic mechanism of PheHs and related aromatic amino acid hydroxylases is complex and requires several cofactors. The primary cofactor is a tetrahydropterin (B86495), such as tetrahydrobiopterin (B1682763) (BH4). nih.govwikipedia.org This cofactor provides the two electrons necessary for the reductive cleavage of molecular oxygen. nih.gov The enzyme also contains a non-heme iron atom at its active site, which plays a crucial role in activating the oxygen. nih.govnih.govresearchgate.net

The proposed mechanism involves the binding of L-phenylalanine and the tetrahydropterin cofactor to the enzyme, followed by the binding of molecular oxygen to the iron center. researchgate.netyoutube.com This leads to the formation of a highly reactive ferryl-oxo intermediate. nih.gov This intermediate is responsible for the electrophilic attack on the aromatic ring of phenylalanine, resulting in the addition of a hydroxyl group. nih.gov The reaction also produces a 4a-hydroxypterin intermediate, which is subsequently dehydrated to regenerate the quinonoid dihydropterin. nih.gov

Enzymatic Systems Involved in Nitration of Aromatic Rings

The introduction of a nitro group onto an aromatic ring is a less common but biochemically significant transformation.

Identification and Mechanism of N-Oxygenases and Nitroreductases

The enzymatic nitration of aromatic compounds can occur through several mechanisms. One prominent mechanism involves the action of N-oxygenases. nih.gov These enzymes can catalyze the oxidation of an amino group to a nitro group. nih.gov In the context of amino acid biosynthesis, this could involve the conversion of an amino-substituted precursor to a nitro-substituted one. For instance, a previously uncharacterized N-oxygenase, ObaC, has been implicated in the oxidation of p-amino-phenylpyruvate to p-nitrophenylpyruvate in a heterologous pathway. google.com

Nitroreductases are another class of enzymes that are relevant to the metabolism of nitroaromatic compounds. nih.gov While their primary role is often the reduction of nitro groups, the reverse reaction, or related oxidative processes, could potentially be involved in the formation of nitro compounds under specific cellular conditions. nih.gov These enzymes are typically flavoenzymes that utilize cofactors such as NADPH. nih.gov

Incorporation of Nitro Groups in Amino Acid Biosynthesis

The incorporation of nitro groups into amino acids is not a common biosynthetic step, but examples do exist. The biosynthesis of para-nitro-L-phenylalanine (pN-Phe) has been engineered in recombinant cells, demonstrating the feasibility of such pathways. google.com This engineered pathway involves the conversion of chorismate to p-amino-phenylpyruvate, which is then oxidized to p-nitrophenylpyruvate by an N-oxygenase. google.com A subsequent transamination step would yield pN-Phe. A similar pathway could be envisioned for the synthesis of this compound, where a hydroxylated intermediate is subjected to nitration.

Enzymatic nitration can also be catalyzed by peroxidases, such as horseradish peroxidase, in the presence of a nitrite (B80452) source and hydrogen peroxide. nih.gov These reactions tend to favor nitration at the ortho and para positions of existing substituents on the aromatic ring. nih.gov Furthermore, cytochrome P450 enzymes have been identified that can catalyze the direct nitration of aromatic rings using nitric oxide (NO) and molecular oxygen. nih.gov For example, the enzyme TxtE from the thaxtomin biosynthetic pathway nitrates the indole (B1671886) ring of L-tryptophan. nih.gov

The diverse mechanisms for enzymatic nitration suggest that nature has evolved multiple strategies to incorporate this functional group into organic molecules. The specific enzymes and pathways involved in the biosynthesis of this compound in any particular organism would depend on the available genetic and metabolic context.

| Enzyme/System | Function | Cofactors/Co-substrates | Reference |

| N-oxygenase (e.g., ObaC) | Oxidation of an amino group to a nitro group | google.com | |

| Horseradish Peroxidase | Nitration of aromatic compounds | NaNO2, H2O2 | nih.gov |

| Cytochrome P450 (e.g., TxtE) | Direct nitration of aromatic rings | O2, NO | nih.gov |

| Nitroreductases | Reduction of nitro groups (can be reversible) | NADPH | nih.gov |

Role as a Metabolite or Intermediate in Microbial and Plant Systems

The direct biosynthesis of this compound in non-human organisms has not been documented in naturally occurring metabolic pathways. Its existence is largely theoretical, predicated on the enzymatic modification of the L-phenylalanine backbone. L-phenylalanine itself is a primary metabolite fundamental to protein synthesis and serves as a crucial precursor to a vast array of secondary metabolites in both plants and microorganisms. nih.govfrontiersin.orgnumberanalytics.com The formation of this compound would necessitate two specific enzymatic transformations: a hydroxylation reaction at the 3-position and a nitration reaction at the 6-position of the phenyl ring. While enzymes capable of performing such modifications on aromatic amino acids exist in nature, their combined action to produce this specific isomer is not known to occur naturally.

Investigation of Secondary Metabolite Pathways

The potential for microbial or plant systems to produce this compound can be inferred by examining known secondary metabolite pathways that utilize L-phenylalanine and involve nitration or hydroxylation steps.

L-Phenylalanine as a Precursor: In higher plants, L-phenylalanine is the gateway to the phenylpropanoid pathway. The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, diverting it from primary to secondary metabolism. nih.govfrontiersin.org This pathway is responsible for synthesizing a multitude of compounds, including flavonoids, coumarins, and lignin, which are vital for plant defense and development. nih.govnumberanalytics.com Similarly, some bacteria possess PAL enzymes and utilize L-phenylalanine to create unique secondary metabolites, such as the antibiotic enterocin. nih.gov The addition of L-phenylalanine to microbial or plant cell cultures has been shown to stimulate the production of these downstream secondary metabolites. nih.govresearchgate.net

Enzymatic Nitration and Hydroxylation: Enzymatic nitration of aromatic compounds is a rare but documented phenomenon in microbial secondary metabolism. Nature has evolved specific enzymes to install nitro groups, offering a green alternative to harsh chemical nitration methods. nih.govacs.org A notable example is the biosynthesis of the antibiotic ilamycin in Streptomyces atratus, which involves the P450 enzyme IlaM catalyzing the nitration of L-tyrosine to form L-3-nitro-tyrosine. nih.govacs.org Another P450, TxtE, is known to nitrate the indole ring of L-tryptophan. nih.gov These examples confirm that microbial systems possess the enzymatic machinery to nitrate aromatic amino acids, a key step required for the synthesis of this compound.

Enzymatic hydroxylation of aromatic amino acids is more common. Phenylalanine hydroxylase, for instance, converts L-phenylalanine to L-tyrosine. nih.gov Furthermore, bacterial strains have been engineered to express hydroxylases for the production of novel compounds. For example, mouse tyrosine hydroxylase has been used in E. coli to synthesize L-3,4-dihydroxyphenylalanine (DOPA) from tyrosine. nih.gov

The following table summarizes key enzymes from microbial systems that demonstrate the potential for the required modifications of an L-phenylalanine precursor.

| Enzyme Class | Specific Enzyme | Source Organism | Substrate | Product | Reference |

| Cytochrome P450 | IlaM / RufO | Streptomyces atratus | L-Tyrosine | L-3-nitro-tyrosine | nih.govacs.org |

| Cytochrome P450 | TxtE | Streptomyces scabiei | L-Tryptophan | 4-nitro-L-tryptophan | nih.gov |

| N-oxygenase | CmiI | Streptomyces sp. C5 | p-amino-L-phenylalanine precursor | p-nitro-L-phenylalanine precursor | biorxiv.org |

| Aromatic Amino Acid Hydroxylase | Phenylalanine Hydroxylase (Engineered) | Xanthomonas campestris | L-Tryptophan | 5-hydroxy-L-tryptophan | nih.gov |

| Tyrosine Hydroxylase | Tyrosine Hydroxylase (Mouse) | Mus musculus (expressed in E. coli) | L-Tyrosine | L-3,4-dihydroxyphenylalanine (DOPA) | nih.gov |

Metabolic Flux Analysis in Engineered Microorganisms

Given the absence of a known natural pathway, the production of this compound would be a target for synthetic biology and metabolic engineering. Metabolic Flux Analysis (MFA) is a critical tool in such endeavors, used to quantify the flow of metabolites through a metabolic network, identify bottlenecks, and guide genetic modifications to optimize the production of a target compound.

While no MFA studies exist for this compound, research into the biosynthesis of the related compound para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli provides a blueprint for how such a project would be approached. biorxiv.orgbiorxiv.org Scientists successfully engineered an E. coli strain to produce pN-Phe de novo from glucose. biorxiv.org This was achieved by constructing a pathway that first synthesizes para-amino-L-phenylalanine (pA-Phe) from the central metabolic intermediate chorismate, followed by an N-oxygenase-catalyzed conversion of an amino group to the final nitro group. biorxiv.org

Achieving efficient production of a complex, non-natural amino acid like this compound would require a multi-faceted engineering strategy informed by MFA:

Precursor Supply Enhancement : The carbon flux from central metabolism must be channeled into the shikimate pathway, which produces chorismate, the common precursor for all aromatic amino acids. frontiersin.orgnih.gov This often involves overexpressing key enzymes and using feedback-resistant mutants of enzymes like DAHPS (encoded by aroG or aroF) to prevent the host cell from shutting down the pathway. nih.gov

Pathway Construction : A heterologous pathway would need to be designed and introduced, likely involving a phenylalanine hydroxylase to add the hydroxyl group and a nitro-forming enzyme, such as a P450 monooxygenase or an N-oxygenase, to add the nitro group. nih.govnih.govbiorxiv.org The selection and engineering of these enzymes for high specificity and activity toward the desired substrate would be crucial.

Cofactor Regeneration : The chosen hydroxylase and nitrating enzymes are often dependent on cofactors like NADPH, O₂, and pterins. nih.govnih.gov Engineering the host's metabolism to regenerate these cofactors efficiently is essential to maintain high catalytic activity of the biosynthetic pathway. nih.gov

The engineered pathway for the closely related compound pN-Phe in E. coli serves as the most relevant model for the potential biosynthesis of this compound.

| Pathway Step | Precursor | Key Enzyme(s) | Product | Engineering Goal | Reference |

| 1. p-Amino-phenylalanine (pA-Phe) Synthesis | Chorismate | PapA, PapB, PapC | p-Amino-L-phenylalanine (pA-Phe) | Introduce heterologous pathway for pA-Phe biosynthesis. | biorxiv.org |

| 2. Nitration | p-Amino-phenylalanine (pA-Phe) | N-oxygenase (e.g., CmiI) | para-nitro-L-phenylalanine (pN-Phe) | Introduce N-oxygenase to convert the amino group to a nitro group. | biorxiv.org |

| 3. Precursor Funneling | Glucose | Feedback-resistant DAHPS (AroG/F) | Chorismate | Overcome feedback inhibition to increase precursor pool for the aromatic amino acid pathway. | nih.gov |

This engineered approach, guided by quantitative analysis of metabolic fluxes, represents the most viable strategy for the microbial production of this compound.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and purification of compounds from complex mixtures. However, specific protocols for 3-Hydroxy-6-nitro-L-phenylalanine are not described in the available scientific literature.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

No specific High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound have been found in a review of published scientific studies. For related compounds, HPLC is a standard analytical tool, often utilizing reversed-phase columns with UV detection, but specific parameters such as the stationary phase, mobile phase composition, and detector wavelength for this compound are not documented.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Detailed methodologies for the use of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) for the specific quantification or identification of this compound are not present in the accessible scientific literature. While these techniques are powerful for the analysis of amino acid derivatives, their application to this particular compound has not been reported.

Chiral Chromatography for Enantiomeric Purity Assessment

There are no published studies detailing the use of chiral chromatography for the separation of the enantiomers of this compound to assess its enantiomeric purity.

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for elucidating the structure and identifying the functional groups of chemical compounds. However, specific spectroscopic data for this compound is not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

A search of scientific databases did not yield any published Nuclear Magnetic Resonance (NMR) spectroscopic data (¹H NMR or ¹³C NMR) for this compound. Such data would be crucial for the definitive confirmation of its chemical structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound, which would provide information about its functional groups and chromophores, are not available in the reviewed scientific literature.

Advanced Detection and Quantification Strategies

The accurate detection and quantification of this compound are crucial for understanding its role in various biological and chemical systems. While standard analytical techniques provide a solid foundation, advanced strategies are continuously being developed to enhance sensitivity, specificity, and throughput. These methodologies often involve sophisticated instrumentation and novel materials, pushing the boundaries of analytical chemistry.

Microfluidic Systems for High-Throughput Analysis

Microfluidics has revolutionized biological and chemical analysis by enabling the precise manipulation of minute fluid volumes in miniaturized devices. nih.govprinceton.edu These "lab-on-a-chip" systems integrate multiple analytical steps, such as sample handling, reaction, separation, and detection, onto a single platform. nih.gov The key advantages of microfluidic systems include significantly reduced reagent consumption, shorter analysis times, and the potential for high-throughput and parallel processing, making them ideal for screening large numbers of samples. nih.govnih.gov

For the analysis of this compound, a microfluidic approach could be particularly beneficial in applications such as monitoring its formation in cell cultures or screening for its presence in numerous biological samples. youtube.com High-throughput microfluidic platforms coupled with fluorescence microscopy allow for the dynamic control and measurement of signaling and metabolic processes in single cells. nih.gov For example, such systems have been used to generate oscillations in the localization of transcription factors and measure the resulting gene expression in yeast. nih.gov A similar setup could be designed to expose cells to conditions known to induce nitrative stress and monitor the production of this compound in real-time.

Droplet microfluidics is a powerful variant of this technology where picoliter- to nanoliter-sized droplets serve as individual microreactors. harvard.edu This technique allows for the high-throughput analysis of single cells or molecules encapsulated within the droplets. harvard.edu For instance, dissolvable beads with specific DNA barcodes can be used for single-cell RNA sequencing in droplets, demonstrating the platform's capability for complex biochemical analyses at a massive scale. harvard.edu A microfluidic system for this compound could involve encapsulating cells or enzyme preparations in droplets with a fluorogenic substrate that reacts specifically with the target compound, allowing for its quantification via fluorescence detection.

Furthermore, affinity-based microfluidic platforms, such as those used for analyzing protein degradation, could be adapted for the detection of this compound. nih.gov These devices use microchambers coated with antibodies or other capture agents that specifically bind to the target molecule. The binding event can then be detected using fluorescence or other sensitive detection methods. nih.gov The development of a monoclonal antibody specific to this compound would be a critical step in creating such a high-throughput analytical system.

The integration of separation techniques, such as high-performance liquid chromatography (HPLC), with microfluidic chips is another promising avenue. A micro-HPLC system would offer a rapid and efficient means of separating this compound from other components in a complex mixture before its on-chip detection. The table below outlines the key features and potential applications of microfluidic systems for the analysis of this compound.

| Microfluidic Approach | Principle | Potential Application | Key Advantages | Reference |

| Single-cell analysis | Live-cell imaging in controlled microenvironments | Real-time monitoring of cellular production of this compound under stress conditions | High-throughput, dynamic measurements, single-cell resolution | nih.gov |

| Droplet microfluidics | Encapsulation of single cells or molecules in droplets | High-throughput screening for the presence of this compound in large sample libraries | Massive parallelism, low reagent consumption, reduced cross-contamination | harvard.edu |

| Affinity-based capture | Specific binding of the analyte to immobilized capture agents | Multiplexed detection and quantification of this compound in biological fluids | High specificity, potential for multiplexing, rapid analysis | nih.gov |

Biochemical Interactions and Mechanistic Studies Excluding Clinical Applications

Role in Enzyme Modulation and Inhibition (In Vitro Studies)

The structural similarity of 3-Hydroxy-6-nitro-L-phenylalanine to L-phenylalanine suggests that it could act as a modulator or inhibitor of enzymes that utilize L-phenylalanine as a substrate or regulator.

While direct studies on this compound are not extensively documented, research on related compounds provides insights into potential interactions. For example, L-phenylalanine itself acts as a feedback inhibitor of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, a key enzyme in the aromatic amino acid biosynthetic pathway in some organisms. nih.gov It achieves this by binding to an allosteric site on the enzyme, distinct from the active site. nih.gov It is conceivable that this compound could also interact with the allosteric or active sites of enzymes in this pathway, potentially leading to inhibition. The additional hydroxyl and nitro groups would likely influence the binding affinity and specificity compared to L-phenylalanine.

A detailed mechanistic understanding of how this compound binds to an enzyme would require structural biology techniques like X-ray crystallography or NMR spectroscopy, coupled with kinetic analyses. Such studies would reveal the specific amino acid residues involved in binding, the orientation of the inhibitor in the active or allosteric site, and the kinetic parameters of inhibition (e.g., Ki, IC50). While such data is not currently available for this compound, studies on other enzyme-inhibitor complexes provide a framework for how such investigations would be conducted.

Interaction with Nucleic Acids and Macromolecular Assemblies

There is currently no specific published research detailing the direct interaction of this compound with nucleic acids or other large macromolecular assemblies beyond its potential incorporation into proteins via the translation machinery. The aromatic nature of the phenyl ring could theoretically allow for intercalation or groove binding with DNA or RNA, but this remains speculative without experimental evidence.

Investigation of DNA/RNA Binding and Stability Effects

A thorough review of scientific literature and chemical databases reveals a lack of specific studies investigating the direct binding of this compound to DNA or RNA. Consequently, there is no published data on its effects on the stability of nucleic acid structures. Research on nitro-substituted aromatic molecules in other contexts suggests that the nitro group can influence electronic properties and potential intermolecular interactions, but specific experimental evidence for this compound's interaction with nucleic acids is not available.

Structural Consequences of Analog Incorporation into Peptides and Proteins

There is no specific research documenting the successful incorporation of this compound into peptides or proteins using either solid-phase synthesis or in vivo translational machinery. While the genetic incorporation of other non-canonical amino acids, including various ortho-substituted phenylalanine derivatives, has been demonstrated in model organisms like Escherichia coli acs.org, specific studies detailing the structural or conformational consequences of including this compound are absent from the current scientific literature. Structural studies on peptides containing other modified residues indicate that alterations to the phenyl ring can influence peptide folding and stability, but these findings cannot be directly extrapolated to this compound without dedicated research nih.govnih.gov.

Impact on Cellular Processes and Physiology in Model Organisms (Non-Human)

Detailed investigations into the impact of this compound on the cellular processes and physiology of non-human model organisms such as Escherichia coli or Saccharomyces cerevisiae have not been reported in peer-reviewed literature. While general biological activities for nitrophenylalanine derivatives, such as antimicrobial or neuroactive effects, have been suggested, specific data for this compound is lacking smolecule.com.

Modulation of Specific Biochemical Pathways

There is currently no available data from metabolomic or other systems biology studies that identifies specific biochemical pathways modulated by this compound in any model organism. The metabolism of the parent amino acid, L-phenylalanine, is well-understood in organisms like S. cerevisiae, where it is a precursor for both protein and various secondary metabolites ymdb.ca. However, how the addition of hydroxyl and nitro groups at the 3- and 6-positions of the phenyl ring affects its entry into or modulation of these pathways has not been experimentally determined. Research on the metabolic impact of other nitrogen-containing compounds in gut microbiota has been conducted, but this does not specifically address this compound mdpi.comnih.gov.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of molecules. A DFT study of 3-Hydroxy-6-nitro-L-phenylalanine would involve calculating the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape, which is a key determinant of its interactions with other molecules. For instance, studies on the parent molecule, L-phenylalanine, have utilized DFT methods like B3LYP with basis sets such as 6-31G(d,p) to analyze its structure. researchgate.net A similar approach for this compound would reveal how the addition of the hydroxyl and nitro groups alters the geometry of the phenyl ring and the amino acid backbone.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability. researchgate.net A small energy gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, potentially making the molecule a good electron acceptor. smolecule.com Analysis of the HOMO and LUMO distribution would show which parts of the molecule are most likely to be involved in chemical reactions.

| Reactivity Descriptor | Theoretical Value (Arbitrary Units) | Significance |

| HOMO Energy | N/A | Electron donating ability |

| LUMO Energy | N/A | Electron accepting ability |

| HOMO-LUMO Gap | N/A | Chemical reactivity and kinetic stability |

| Ionization Potential | N/A | Energy required to remove an electron |

| Electron Affinity | N/A | Energy released when an electron is added |

| Electronegativity | N/A | Tendency to attract electrons |

| Chemical Hardness | N/A | Resistance to change in electron configuration |

| Chemical Softness | N/A | Reciprocal of hardness |

Note: The table above is a template. Specific values would need to be generated from actual DFT calculations.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the movement and conformational changes of molecules over time, offering a more dynamic picture than static quantum chemical calculations.

Conformational Analysis and Dynamics in Various Environments

MD simulations could be used to explore the conformational landscape of this compound in different environments, such as in a vacuum, in water, or in other solvents. This would reveal the most stable conformations and the energy barriers between them. Such studies have been performed for L-phenylalanine to understand its flexibility. nih.gov For this compound, these simulations would show how intramolecular hydrogen bonds involving the hydroxyl and nitro groups might restrict or alter its conformational freedom compared to the parent amino acid.

Ligand-Protein Interaction Simulations

If a potential protein target for this compound is identified, MD simulations can be used to study the dynamics of the ligand-protein complex. These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in the binding site. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein.

Docking studies would involve computationally placing this compound into the binding site of a specific protein target. The results would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. These studies are essential for hypothesis-driven drug discovery, suggesting which proteins the molecule might interact with. For example, given the structural similarity to L-phenylalanine, potential targets could include enzymes involved in amino acid metabolism or transport. nih.gov

| Protein Target | Predicted Binding Affinity (e.g., kcal/mol) | Key Interacting Residues |

| Phenylalanine Hydroxylase (example) | N/A | N/A |

| Amino Acid Transporter (example) | N/A | N/A |

Note: This table is illustrative. Actual data would require specific docking studies to be performed.

Predictive Modeling of Spectroscopic Properties

Currently, there is a notable absence of published research specifically detailing the predictive modeling of spectroscopic properties for the chemical compound this compound. While computational studies, particularly those employing Density Functional Theory (DFT), are commonly used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra for various molecules, specific findings for this compound are not available in the reviewed scientific literature.

Theoretical investigations on related molecules, such as L-phenylalanine and other substituted phenylalanine derivatives, have demonstrated the utility of computational methods in understanding their structural and spectroscopic characteristics. researchgate.netresearchgate.net These studies often involve geometry optimization of the molecular structure followed by the calculation of spectroscopic parameters. researchgate.net For instance, research on L-phenylalanine has utilized methods like Hartree-Fock (HF) and DFT with various basis sets to perform vibrational analysis. researchgate.net

However, without specific computational studies on this compound, no data tables or detailed research findings on its predicted spectroscopic properties can be provided. The scientific community has yet to publish theoretical models or simulated spectra for this particular compound.

Structure Activity Relationship Sar Studies of 3 Hydroxy 6 Nitro L Phenylalanine and Analogs

Systematic Modification of Hydroxyl and Nitro Groups

The hydroxyl (-OH) and nitro (-NO₂) groups of 3-Hydroxy-6-nitro-L-phenylalanine are key determinants of its interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the strongly electron-withdrawing nitro group influences the aromatic ring's electronic properties and can also participate in hydrogen bonding.

Systematic modifications of these groups can profoundly alter the compound's binding affinity and efficacy. For instance, converting the hydroxyl group to a methoxy (B1213986) ether (-OCH₃) would eliminate its hydrogen bond donating capability, which could be critical for binding to a specific protein pocket. Conversely, replacing the nitro group with other electron-withdrawing groups of varying sizes and electronic characters, such as a cyano (-CN) or a trifluoromethyl (-CF₃) group, would modulate the electronic landscape of the phenyl ring and introduce different steric profiles.

Research on related nitrophenylalanine derivatives has shown that the position and nature of the substituent significantly impact biological activity. While specific data on the systematic modification of this compound is limited, we can infer potential outcomes based on general principles of medicinal chemistry.

| Modification | Rationale | Predicted Impact on Biochemical Interactions |

| Hydroxyl to Methoxy | Eliminates H-bond donation, increases lipophilicity | May decrease binding affinity if H-bond donation is crucial; could enhance membrane permeability. |

| Nitro to Amino | Converts electron-withdrawing to electron-donating group | Alters electrostatic interactions; may switch from an antagonist to an agonist or vice versa. |

| Nitro to Cyano | Maintains electron-withdrawing nature with different geometry | Could maintain or alter binding affinity depending on the steric tolerance of the binding site. |

| Hydroxyl to Halogen | Modulates electronics and introduces a halogen bond donor | Could enhance binding affinity through favorable halogen bonding interactions. |

Positional Isomer Effects on Biochemical Interactions

The specific placement of the hydroxyl and nitro groups on the phenyl ring of L-phenylalanine is critical for its biological recognition. The regioisomers of this compound, such as 3-Hydroxy-5-nitro-L-phenylalanine or 4-Hydroxy-3-nitro-L-phenylalanine, would present different three-dimensional arrangements of their functional groups, leading to distinct interactions with enzymes and receptors.

For example, studies on phenylalanine hydroxylase have demonstrated high regiospecificity, with the enzyme typically catalyzing the formation of para-tyrosine (4-hydroxy-L-phenylalanine). However, the characterization of a phenylalanine-3-hydroxylase highlights that nature has evolved enzymes to achieve different positional hydroxylations. nih.gov This underscores the importance of substituent positioning for specific enzymatic recognition. The relative positions of the hydroxyl and nitro groups will dictate the molecule's dipole moment and its ability to form intramolecular hydrogen bonds, which in turn affects its conformation and interaction with a binding site.

| Positional Isomer | Key Structural Difference | Potential Impact on Biochemical Interactions |

| 3-Hydroxy-5-nitro-L-phenylalanine | Nitro group is meta to the alanine (B10760859) side chain | Altered electrostatic and steric profile compared to the 6-nitro isomer, likely leading to different binding affinities and selectivities. |

| 4-Hydroxy-3-nitro-L-phenylalanine | Hydroxyl group is at the 4-position, nitro at the 3-position | Presents a different hydrogen bonding and electronic pattern to a biological target. |

| 2-Hydroxy-5-nitro-L-phenylalanine | Hydroxyl group is ortho to the alanine side chain | Steric hindrance from the ortho hydroxyl group could significantly impact binding to many biological targets. |

Stereoisomeric Influences on Biological Recognition

Biological systems are inherently chiral, and thus, the stereochemistry of a molecule is a crucial factor in its biological activity. This compound possesses a chiral center at the alpha-carbon, leading to two enantiomers: the L-form and the D-form. The vast majority of biologically active amino acids are of the L-configuration, and enzymes and receptors have evolved to recognize and bind these stereoisomers with high specificity.

It is highly probable that the L-isomer of 3-Hydroxy-6-nitro-phenylalanine would be recognized by biological targets that typically interact with L-phenylalanine or L-tyrosine, such as amino acid transporters or enzymes involved in aromatic amino acid metabolism. The D-isomer, on the other hand, would likely exhibit significantly lower or no activity at these same targets. However, the D-isomer could potentially interact with different biological molecules or be a substrate for specific D-amino acid oxidases. The synthesis of specific enantiomers of phenylalanine derivatives often employs chiral catalysts, such as cinchona alkaloids, to control the stereochemical outcome. nih.gov

| Stereoisomer | Configuration | Expected Biological Recognition |

| This compound | L-isomer | Likely to be recognized by biological systems that process L-amino acids. |

| 3-Hydroxy-6-nitro-D-phenylalanine | D-isomer | Expected to have significantly lower or different biological activity compared to the L-isomer. |

Design and Synthesis of Novel Derivatives for Research Probes

The unique structural features of this compound make it a valuable scaffold for the design and synthesis of novel research probes. The nitro group, for instance, can be chemically reduced to an amine, which can then be further functionalized. This allows for the attachment of reporter groups such as fluorophores or biotin (B1667282), creating tools to study biological processes.

Furthermore, the nitroaromatic moiety can serve as a photoactivatable group or a precursor for generating reactive species. For example, nitrophenylalanine derivatives have been explored for their potential in creating photo-crosslinkers to identify protein-protein interactions. The synthesis of such derivatives often involves the nitration of L-phenylalanine, a process that requires careful control of reaction conditions to achieve the desired regioisomer. researchgate.net

| Derivative Type | Modification Strategy | Application as a Research Probe |

| Fluorescent Probe | Reduction of nitro to amine, followed by coupling with a fluorophore. | Visualization and tracking of the amino acid's uptake and localization in cells. |

| Photoaffinity Label | Incorporation of a photolabile group, potentially derived from the nitro group. | Covalent labeling and identification of binding partners upon photoactivation. |

| Biotinylated Derivative | Attachment of a biotin tag to the amino or hydroxyl group. | Affinity purification of interacting proteins or receptors. |

Future Research Directions and Emerging Applications

Advancements in Chemoenzymatic and De Novo Biosynthetic Routes

The production of complex non-canonical amino acids such as 3-Hydroxy-6-nitro-L-phenylalanine is moving beyond traditional, often harsh, chemical synthesis. The future lies in greener, more specific, and scalable chemoenzymatic and de novo biosynthetic strategies.

De novo biosynthesis, which involves engineering a microorganism to produce a target molecule from a simple carbon source like glucose, is a primary goal. Research has successfully demonstrated the de novo biosynthesis of the related compound para-nitro-L-phenylalanine (pN-Phe) in Escherichia coli. biorxiv.org This was achieved by introducing genes for the biosynthesis of para-amino-L-phenylalanine (pA-Phe) and coupling them with a newly identified N-oxygenase enzyme to generate the nitro group. biorxiv.orggoogle.com This groundbreaking work provides a clear blueprint for producing this compound by incorporating an additional hydroxylation step. The foundational L-phenylalanine biosynthesis pathway, which starts with phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), is well-understood and has been extensively engineered for high-yield production, providing a robust starting point for pathway extension. nih.gov

Chemoenzymatic routes, which combine biological and chemical transformations, offer a modular and flexible alternative. Phenylalanine ammonia (B1221849) lyases (PALs), for instance, have been effectively used for the amination of various cinnamic acids to produce phenylalanine analogues, including 4-nitro-phenylalanine. frontiersin.org A potential chemoenzymatic strategy could involve the enzymatic synthesis of a nitrated or hydroxylated cinnamic acid precursor, followed by a PAL-catalyzed amination, or vice-versa.

Table 1: Key Enzymes in Potential Biosynthetic Pathways

| Enzyme Class | Gene Example(s) | Function | Relevance to Synthesis |

|---|---|---|---|

| N-Oxygenase | ObaC, AurF, CmlI |

Oxidation of an aryl-amine to an aryl-nitro group. biorxiv.orgacs.org | Crucial for introducing the nitro functionality onto the phenylalanine ring or a precursor. biorxiv.org |

| P450 Monooxygenase | TxtE |

Catalyzes nitration or hydroxylation of aromatic rings. acs.org | Can be engineered to specifically hydroxylate the 3-position of the phenyl ring. |

| Phenylalanine Ammonia Lyase (PAL) | AvPAL, PbPAL |

Reversible amination of trans-cinnamic acid to L-phenylalanine. frontiersin.org | Enables the synthesis of phenylalanine analogs from substituted cinnamic acids. frontiersin.org |

| DAHP Synthase | AroF, AroG, AroH |

First committed step in the aromatic amino acid pathway. nih.gov | Engineering for feedback resistance is key to increasing flux towards the desired product. nih.gov |

Discovery and Engineering of Novel Biocatalysts for Specific Functionalizations

The targeted synthesis of this compound hinges on the availability of highly specific biocatalysts. A major research thrust is the discovery of new enzymes from nature and the engineering of existing ones to perform the precise nitration and hydroxylation reactions required.

The discovery of N-oxygenases, such as ObaC, which can convert an amino group to a nitro group on a phenyl ring, was a pivotal moment for the biosynthesis of nitroaromatics. acs.orgbiorxiv.org Future work will involve screening diverse microbial genomes to find N-oxygenases with higher efficiency and altered substrate specificity, potentially acting directly on 3-hydroxy-L-phenylalanine.

Enzyme engineering is a powerful parallel strategy. Directed evolution and rational design can be used to reshape the active sites of existing enzymes to accommodate new substrates and catalyze desired reactions. For example, P450 monooxygenases, known for their ability to hydroxylate a wide range of compounds, can be engineered to specifically target the 3-position of 6-nitro-L-phenylalanine. Similarly, enzymes like tyrosine phenol (B47542) lyase (TPL) and tryptophan synthase (TrpS) are attractive targets for engineering due to their modularity; they utilize an amino-acrylate intermediate that can react with various nucleophiles to form new L-amino acids. nih.gov By engineering the beta-subunit of tryptophan synthase, it may be possible to directly condense a functionalized phenol with serine to yield the target amino acid.

Development of Integrated Analytical Platforms for Complex Biological Matrices

Optimizing the biosynthesis of this compound within a complex biological system like a fermentation broth requires sophisticated analytical tools. Future research will focus on developing integrated platforms that can monitor precursors, intermediates, the final product, and competing metabolites in real-time.

These platforms will combine high-resolution separation techniques with sensitive detection methods. For example, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) has already been used to successfully identify and quantify biosynthesized pN-Phe. google.com Integrating such analytical systems with bioreactors through automated sampling will enable dynamic monitoring and control of the fermentation process.

Furthermore, quantitative proteomics can identify bottlenecks in the engineered metabolic pathway by measuring the absolute concentrations of the biosynthetic enzymes. scienceopen.comresearchgate.net This data, when correlated with metabolite measurements (metabolomics), provides a comprehensive view of the cellular factory, guiding further rounds of strain engineering for improved yield and purity.

Table 2: Components of an Integrated Analytical Platform

| Technique | Application | Information Gained |

|---|---|---|

| UPLC-MS/MS | Metabolite quantification | Precise concentration of the target amino acid, precursors, and byproducts in the cell culture. google.com |

| Quantitative Proteomics | Enzyme quantification | Absolute concentration of each enzyme in the biosynthetic pathway, identifying expression bottlenecks. scienceopen.com |

| Biosensors | Real-time monitoring | Dynamic tracking of key nutrients (e.g., glucose) or intermediates inside the bioreactor. |

| Automated Sampling | Process integration | Allows for high-throughput data collection from bioreactors without manual intervention. |

Elucidation of Undiscovered Biochemical Roles in Non-Human Biology

While many non-proteinogenic amino acids are lab-synthesized, hundreds occur naturally where they play crucial roles. taylorandfrancis.comwikipedia.org An exciting area of future research is the search for this compound or closely related compounds in nature and the elucidation of their biochemical functions. Its precursor, 3-hydroxy-L-phenylalanine (m-tyrosine), is known to be a plant metabolite. nih.gov Furthermore, other complex phenylalanine derivatives have been identified in plants, where they are synthesized from chorismic acid and are thought to be involved in secondary metabolism. nih.gov

The nitro group is relatively rare in biology but is a key component of some natural products, including the antibiotic obafluorin. biorxiv.org Therefore, it is plausible that this compound could be an intermediate or a final product in the metabolic pathways of certain bacteria, fungi, or plants. It may function as a signaling molecule, a defense compound against herbivores or microbes, or a structural component of non-ribosomal peptides. wikipedia.orgsmolecule.com Future research will involve sophisticated metabolomic screening of diverse environmental samples to hunt for its presence and uncover these potential undiscovered roles in the natural world.

Expansion of the Genetic Code for Designer Biomacromolecules

Perhaps the most transformative application of this compound is its potential use as a building block for novel, designer proteins. By expanding the genetic code, scientists can site-specifically incorporate non-canonical amino acids (ncAAs) into a protein's structure, granting it new chemical properties and functions. nih.govnih.gov

This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon (often a stop codon like UAG) and inserts the desired ncAA during protein translation. nih.gov Phenylalanine derivatives are excellent candidates for this technology, and engineered synthetases have already been developed to incorporate dozens of substituted phenylalanines into proteins in both E. coli and mammalian cells. nih.govacs.org

Incorporating this compound could bestow unique properties upon a protein. The nitro group can act as a fluorescent quencher or an infrared probe to study protein dynamics. The hydroxyl group provides a site for post-translational modifications, such as phosphorylation or glycosylation. The combination of these groups could be used to create novel enzymes with altered catalytic activity, antibodies with enhanced binding, or protein-based materials with new structural properties. duke.edu The development of a specific synthetase for this compound is a key future objective that would unlock these powerful applications in protein engineering and synthetic biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.